N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-14-20(15-6-3-2-4-7-15)22-25-19-9-5-8-18(19)21(27(22)26-14)24-17-12-10-16(23)11-13-17/h2-4,6-7,10-13,24H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQROPLMWELDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound, using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits potential anti-proliferative activity against cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth, differentiation, and metabolism . By inhibiting PTKs, the compound can disrupt the signaling pathways that lead to cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, molecular properties, and biological activity trends. Key analogs are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations
Core Structure Variations: The main compound features a cyclopenta-fused pyrazolo-pyrimidine core, which enhances rigidity and may influence binding to biological targets. In contrast, compounds like 47–51 () lack the cyclopenta ring but retain the pyrazolo[1,5-a]pyrimidine scaffold, which is associated with anti-mycobacterial activity .
Substituent Effects :
- Amine Substituents : The 4-chlorophenyl group in the main compound may enhance lipophilicity compared to the 2-methoxyethyl () or cyclohexyl () groups. Chlorophenyl substituents are common in antimicrobial agents (e.g., reports chlorophenyl derivatives with antifungal activity) .
- Fluorophenyl vs. Chlorophenyl : Fluorine substitution (e.g., in ) often improves metabolic stability and bioavailability, while chlorine may increase steric bulk and electron-withdrawing effects .
Biological Activity Trends: Compounds with pyridin-2-ylmethylamine substituents (e.g., 47–51) exhibit potent anti-mycobacterial activity (MIC <1 μM), suggesting that the pyrazolo-pyrimidine core is a viable scaffold for antimicrobial design .
Synthetic Methodology: The main compound’s synthesis likely parallels methods in and , involving condensation of pyrazolo-oxazinones (e.g., 3) with substituted aromatic amines under reflux conditions .
Biological Activity
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5 |
| Molecular Weight | 395.89 g/mol |
| CAS Number | 4710-06-9 |
| Density | 1.18 g/cm³ |
| Boiling Point | 627.7 °C at 760 mmHg |
Anticancer Activity
Recent studies have shown that derivatives of cyclopenta[d]pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.51 to 1.07 µg/mL against human gastric and lung cancer cell lines (SGC-7901 and A549) .
The mechanism of action involves the inhibition of specific kinases, which are crucial for cell cycle regulation and proliferation. For example, compounds related to this structure have shown inhibitory effects on CDK1/CyclinA2 and FGFR1 kinases with inhibition rates up to 22.51% . This suggests a potential role in targeting key pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the cyclopentapyrazole core significantly influence biological activity. Substituents such as halogens (e.g., chlorine) and electron-donating groups enhance potency by improving binding affinity to target proteins .
Study 1: Cytotoxicity Evaluation
In a comprehensive study evaluating various derivatives, this compound exhibited higher cytotoxicity compared to its analogs. The study utilized a panel of cancer cell lines to determine IC50 values and found that this compound consistently outperformed others in its class .
Study 2: Kinase Inhibition Profiling
Another investigation focused on the kinase inhibition profile of this compound showed selective inhibition against several tyrosine kinases. The results indicated that the compound could serve as a lead for developing targeted therapies in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
